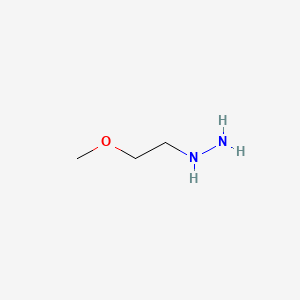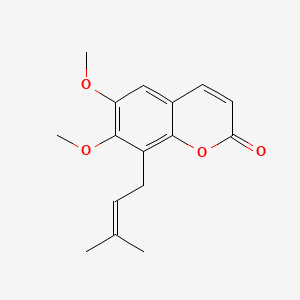
环己基2-氯乙酸酯
概述
描述
Cyclohexyl 2-chloroacetate is an organic compound with the molecular formula C8H13ClO2. It is a colorless to tan liquid that is widely used in the synthesis of pharmaceuticals and agrochemicals due to its excellent reactivity and selectivity . The compound is known for its role in organic synthesis and medicinal chemistry.
科学研究应用
Cyclohexyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Cyclohexyl 2-chloroacetate is involved in the development of pharmaceutical agents, particularly in the synthesis of drugs with specific biological activities.
作用机制
Mode of Action
It’s known that this compound can undergo e2 elimination reactions, which are typically seen with secondary and tertiary alkyl halides . This reaction is a single-step concerted process with one transition state, and its rate depends on both the base and the alkyl halide .
Biochemical Pathways
Given its potential to undergo e2 elimination reactions, it may influence pathways involving alkyl halides .
Result of Action
Given its potential to undergo e2 elimination reactions, it may result in the formation of alkenes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Cyclohexyl 2-chloroacetate . For instance, its storage temperature is recommended to be +4°C .
生化分析
Biochemical Properties
Cyclohexyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between Cyclohexyl 2-chloroacetate and esterases results in the formation of cyclohexanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of Cyclohexyl 2-chloroacetate .
Cellular Effects
Cyclohexyl 2-chloroacetate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, Cyclohexyl 2-chloroacetate can modulate the activity of certain signaling pathways, leading to changes in gene expression. These changes can impact cellular metabolism, resulting in altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Cyclohexyl 2-chloroacetate involves its interaction with specific biomolecules. It binds to esterases, leading to the hydrolysis of the ester bond and the formation of cyclohexanol and chloroacetic acid. This binding interaction is crucial for the compound’s biochemical activity. Additionally, Cyclohexyl 2-chloroacetate can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclohexyl 2-chloroacetate can change over time. The compound’s stability and degradation are important factors to consider. Cyclohexyl 2-chloroacetate is relatively stable at room temperature but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Cyclohexyl 2-chloroacetate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclohexyl 2-chloroacetate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations. It is essential to determine the appropriate dosage to avoid toxicity and ensure the desired biochemical effects .
Metabolic Pathways
Cyclohexyl 2-chloroacetate is involved in several metabolic pathways. It interacts with enzymes such as esterases, leading to the hydrolysis of the ester bond. This reaction produces cyclohexanol and chloroacetic acid, which can further participate in other metabolic processes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, providing insights into its biochemical behavior .
Subcellular Localization
The subcellular localization of Cyclohexyl 2-chloroacetate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its biochemical interactions and overall activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexyl 2-chloroacetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-70°C to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of cyclohexyl 2-chloroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Cyclohexyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in cyclohexyl 2-chloroacetate can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexyl glycolate.
Elimination Reactions: Under basic conditions, cyclohexyl 2-chloroacetate can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.
Major Products Formed:
Nucleophilic Substitution: Cyclohexyl glycolate.
Elimination Reactions: Alkenes such as cyclohexene derivatives.
相似化合物的比较
- Ethyl chloroacetate: Used in the synthesis of various organic compounds.
- Methyl chloroacetate: Known for its use in the production of pharmaceuticals and agrochemicals.
- Propyl chloroacetate: Utilized in organic synthesis and industrial applications .
属性
IUPAC Name |
cyclohexyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHBLOKQVCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281151 | |
| Record name | cyclohexyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-91-3 | |
| Record name | 6975-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)






